3-Chloro-4-(2-methoxyethoxy)nitrobenzene
Description
Properties
Molecular Formula |
C9H10ClNO4 |
|---|---|
Molecular Weight |
231.63 g/mol |
IUPAC Name |
2-chloro-1-(2-methoxyethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO4/c1-14-4-5-15-9-3-2-7(11(12)13)6-8(9)10/h2-3,6H,4-5H2,1H3 |
InChI Key |
OVHLAOFASZMQFM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
3-Chloro-4-(3-Fluorobenzyloxy)nitrobenzene (CAS 443882-99-3)
- Structure : Features a 3-fluorobenzyloxy (-OCH₂C₆H₄F) group instead of 2-methoxyethoxy.
- Properties : The fluorine atom increases electronegativity and metabolic stability, while the benzyloxy group adds steric bulk. This compound is used in kinase inhibitors like Lapatinib .
- Key Difference : Higher lipophilicity and improved resistance to oxidative metabolism compared to the methoxyethoxy analog .
3-Chloro-4-(Trifluoromethoxy)nitrobenzene (CAS 158579-81-8)
- Structure : Substituted with a trifluoromethoxy (-OCF₃) group.
- Properties : The -OCF₃ group is strongly electron-withdrawing and highly stable under acidic/basic conditions. Molecular weight: 241.55 g/mol .
- Key Difference : Enhanced thermal stability and lower solubility in water due to the hydrophobic trifluoromethyl group .
2-Chloro-1-Ethyl-4-nitrobenzene (CAS 42782-54-7)
- Structure : Contains an ethyl (-CH₂CH₃) group at the para position.
- Properties : Reduced polarity compared to methoxyethoxy derivatives, leading to lower boiling points (estimated ~250°C) .
- Key Difference : Less reactive in nucleophilic aromatic substitution due to the absence of activating alkoxy groups .
Positional Isomers and Reactivity
3-Chloro-1-Methoxy-4-Methyl-2-nitrobenzene (CAS 112251-95-3)
- Structure : Nitro group at position 2, methyl at position 4, and methoxy at position 1.
- Properties : Steric hindrance from the methyl group slows substitution reactions. Molecular weight: 201.61 g/mol .
- Key Difference: Limited utility in pharmaceutical synthesis due to unfavorable regiochemistry .
4-Chloro-3-Nitroanisole (CAS 10298-80-3)
Data Table: Comparative Analysis of Key Compounds
Pharmaceutical Utility
- 3-Chloro-4-(2-Methoxyethoxy)nitrobenzene: A key intermediate in synthesizing N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, a precursor for kinase inhibitors. Its methoxyethoxy group facilitates solubility in reaction media .
- 3-Chloro-4-(3-Fluorobenzyloxy)nitrobenzene : Critical in the synthesis of tyrosine kinase inhibitors, where fluorine enhances binding affinity to target proteins .
Environmental and Toxicological Considerations
- Nitrobenzene derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit slower reductive degradation in soil.
Q & A
Q. What are the recommended synthetic routes for preparing 3-chloro-4-(2-methoxyethoxy)nitrobenzene?
A common approach involves substitution reactions under alkaline conditions. For example, 3-chloro-4-fluoronitrobenzene reacts with alkoxy-containing nucleophiles (e.g., 2-methoxyethanol) to introduce the 2-methoxyethoxy group via aromatic nucleophilic substitution. Subsequent steps may include purification via column chromatography or recrystallization . Key parameters include:
- Reagents : Alkaline agents (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF).
- Conditions : 60–80°C for 6–12 hours.
- Yield : Typically 60–80%, depending on substituent reactivity.
Q. How can researchers characterize this compound’s purity and structure?
Standard analytical techniques include:
Q. What safety precautions are required when handling this compound?
Q. What are its primary applications in scientific research?
- Medicinal Chemistry : As a precursor for synthesizing aryl ether-containing bioactive molecules (e.g., kinase inhibitors).
- Material Science : Functionalized nitroarenes are used in optoelectronic materials due to electron-withdrawing properties .
Advanced Research Questions
Q. How do reaction kinetics vary during the reduction of the nitro group in this compound?
Nitro group reduction (e.g., catalytic hydrogenation or Fe/HCl) follows pseudo-first-order kinetics at low concentrations but shifts to zero-order at high concentrations due to catalyst surface saturation. For example:
Q. How can researchers resolve contradictions in spectral data for derivatives?
Discrepancies in NMR or MS data often arise from:
Q. What methodologies assess the environmental persistence of this compound?
Q. How do substituents (e.g., chloro, methoxyethoxy) influence electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
